molecular formula C9H13N3O4 B12530092 Propanedioic acid, 1H-1,2,3-triazol-1-yl-, diethyl ester CAS No. 817176-68-4

Propanedioic acid, 1H-1,2,3-triazol-1-yl-, diethyl ester

Cat. No.: B12530092
CAS No.: 817176-68-4
M. Wt: 227.22 g/mol
InChI Key: VGCIEPOGVSEJPD-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Functional Group Analysis

The IUPAC name This compound systematically describes the compound’s structure:

  • Propanedioic acid backbone : A three-carbon chain with carboxylic acid groups at positions 1 and 3.
  • 1H-1,2,3-Triazol-1-yl substituent : A five-membered aromatic ring containing three nitrogen atoms, attached to the central carbon (C2) of the propanedioate skeleton. The “1-yl” suffix indicates substitution at the triazole’s first nitrogen.
  • Diethyl esterification : Both carboxylic acid groups are esterified with ethyl groups (-OCH2CH3), forming ethyl malonate derivatives.

Key functional groups include:

  • Two ester groups (–COOCH2CH3), contributing to the compound’s hydrophobicity and reactivity in nucleophilic acyl substitution reactions.
  • 1H-1,2,3-Triazole ring , which introduces aromaticity and potential for hydrogen bonding or coordination chemistry via its nitrogen atoms.

Molecular Formula and Structural Isomerism Considerations

The molecular formula C9H13N3O4 (MW 227.22 g/mol) reflects:

  • 9 carbon atoms : 3 from propanedioate, 4 from ethyl esters, and 2 from the triazole ring.
  • 3 nitrogen atoms : Localized within the triazole moiety.

Structural isomerism arises in two contexts:

  • Triazole tautomerism : While the 1H-1,2,3-triazole ring is fixed in the 1-yl substitution pattern, tautomeric shifts could theoretically produce 2H or 3H variants, though these are energetically disfavored in the solid state.
  • Ester positional isomerism : If the triazole substituent were attached to C1 or C3 of the propanedioate backbone, distinct isomers would result. However, the IUPAC name specifies substitution at C2, eliminating this possibility.

Comparative Analysis with Related Triazole-Malonate Derivatives

Triazole-malonate hybrids exhibit diverse pharmacological and material science applications, with structural variations influencing their properties:

Compound Name Triazole Type Malonate Substitution Key Structural Differences Source
This compound 1H-1,2,3-triazol-1-yl C2 of propanedioate Central triazole substitution
Diethyl 2-[(1,2,4-triazol-4-ylamino)methylidene]propanedioate 1,2,4-triazol-4-ylamino C2 via methylidene Amino-linked triazole and exocyclic double bond
1,3-Diethyl 2-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}propanedioate 1H-1,2,4-triazol-1-yl C2 via benzylidene Aryl spacer and 1,2,4-triazole regioisomer

Critical distinctions :

  • Triazole regiochemistry : 1,2,3-triazole derivatives (as in the target compound) exhibit different electronic properties compared to 1,2,4-triazole analogs due to nitrogen atom positioning.
  • Substituent connectivity : Direct attachment of the triazole to the malonate backbone (C2) vs. spacer groups (e.g., benzylidene in ) alters conformational flexibility and steric effects.
  • Functional group interplay : The presence of an exocyclic double bond in introduces additional sites for conjugation and reactivity absent in the parent compound.

Properties

CAS No.

817176-68-4

Molecular Formula

C9H13N3O4

Molecular Weight

227.22 g/mol

IUPAC Name

diethyl 2-(triazol-1-yl)propanedioate

InChI

InChI=1S/C9H13N3O4/c1-3-15-8(13)7(9(14)16-4-2)12-6-5-10-11-12/h5-7H,3-4H2,1-2H3

InChI Key

VGCIEPOGVSEJPD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(=O)OCC)N1C=CN=N1

Origin of Product

United States

Preparation Methods

Compound Overview and Properties

Before delving into preparation methods, understanding the structural characteristics and physicochemical properties of the target compound is essential for optimizing synthetic approaches.

Physical and Chemical Properties

Propanedioic acid, 1H-1,2,3-triazol-1-yl-, diethyl ester possesses the following properties:

Property Value
Molecular Formula C₉H₁₃N₃O₄
Molecular Weight 227.22 g/mol
IUPAC Name Diethyl 2-(triazol-1-yl)propanedioate
Standard InChI InChI=1S/C9H13N3O4/c1-3-15-8(13)7(9(14)16-4-2)12-6-5-10-11-12/h5-7H,3-4H2,1-2H3
Standard InChIKey VGCIEPOGVSEJPD-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C(C(=O)OCC)N1C=CN=N1

The compound features a 1,2,3-triazole ring attached to a diethyl malonate moiety, creating a molecule with both nucleophilic (triazole) and electrophilic (ester) sites.

General Synthetic Strategies

While specific synthesis protocols for this compound are limited in the available literature, several approaches can be adapted from related triazole derivatives synthesis. The preparation generally employs one of two primary strategies: direct N-alkylation of 1H-1,2,3-triazole with appropriate malonate derivatives or cycloaddition reactions to form the triazole ring after incorporating the malonate component.

Direct N-alkylation Approach

The direct N-alkylation approach involves the reaction of 1H-1,2,3-triazole with an appropriate diethyl malonate derivative containing a leaving group. This method is conceptually similar to procedures described for related triazole derivatives.

Base-Promoted Alkylation

The most common approach involves deprotonation of the triazole with a suitable base followed by nucleophilic substitution with a malonate derivative:

Reagent Function Typical Quantity
1H-1,2,3-triazole Nucleophile 1.0 equivalent
Diethyl bromomalonate Electrophile 1.0-1.2 equivalents
NaH, t-BuONa, or t-BuOK Base 1.1-1.5 equivalents
THF or DMF Solvent 0.2-0.5 M concentration
Temperature Reaction condition 0-25°C for deprotonation, 25-60°C for alkylation
Time Reaction condition 4-16 hours

The reaction typically involves generating the triazole salt in situ by treating 1H-1,2,3-triazole with an appropriate base, followed by addition of the diethyl bromomalonate as an alkylating agent. This method can result in N-1 and N-2 regioisomers, requiring careful separation techniques to isolate the desired N-1 isomer.

Synthesis via Adaptation of Related Triazole Preparations

DBU-Promoted Synthesis Adaptation

Procedures using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base have been successful in synthesizing various triazole derivatives and could be adapted for the preparation of the target compound:

Reagent Quantity Function
1H-1,2,3-triazole 0.5 mmol (1.0 eq) Starting material
Diethyl bromomalonate 0.6 mmol (1.2 eq) Alkylating agent
DBU 0.6 mmol (1.2 eq) Base
Acetonitrile 2.5 mL (0.2 M) Solvent
Temperature 50-60°C Reaction condition
Time 12-16 hours Reaction condition

The general procedure involves:

  • Dissolving 1H-1,2,3-triazole and diethyl bromomalonate in acetonitrile
  • Adding DBU and stirring the reaction mixture at 50-60°C overnight
  • Evaporating the solvent under vacuum
  • Purifying by flash column chromatography using an appropriate solvent system (e.g., MeOH/DCM gradient)

Purification and Characterization

Purification Methods

Purification of this compound typically involves one or more of the following techniques:

  • Flash column chromatography on silica gel using gradients of:

    • Ethyl acetate/petroleum ether (gradient from 1:2 to 1:0)
    • MeOH/DCM (gradient from 1:9 to 2:8)
  • Recrystallization from appropriate solvent systems:

    • Diethyl ether/hexanes
    • Ethyl acetate/hexanes

Characterization Data

Although complete characterization data specific to this compound is limited in the available literature, expected spectroscopic data based on similar compounds would include:

¹H NMR Spectroscopic Data (Predicted)
Hydrogen Environment Chemical Shift (δ, ppm) Multiplicity Integration
Triazole C-H 7.5-8.5 singlets 2H
Malonate C-H 5.0-5.5 singlet 1H
-OCH₂CH₃ 4.1-4.5 quartet 4H
-OCH₂CH₃ 1.1-1.4 triplet 6H
¹³C NMR Spectroscopic Data (Predicted)
Carbon Environment Chemical Shift (δ, ppm)
C=O 160-170
Triazole C=N 130-145
Triazole C-H 120-135
Malonate C-H 65-75
-OCH₂CH₃ 60-65
-OCH₂CH₃ 13-15

Advanced Synthetic Approaches

Phase-Transfer Catalysis Method

Applying phase-transfer catalysis techniques could potentially improve the yield and selectivity when preparing the target compound. This approach has been successful for related triazole derivatives:

Reagent Quantity Function
1H-1,2,3-triazole 1.2 mmol (1.0 eq) Starting material
Diethyl bromomalonate 1.2 mmol (1.0 eq) Alkylating agent
Tetrabutylammonium bromide 0.11 mmol (10 mol%) Phase-transfer catalyst
KOH (finely ground) 2.4 mmol (2.0 eq) Base
Diethyl ether 0.2 M Solvent
Temperature Room temperature Reaction condition
Time 4 hours Reaction condition

The procedure involves:

  • Dissolving the reagents in diethyl ether
  • Adding the phase-transfer catalyst and base
  • Stirring vigorously for 4 hours
  • Filtering the precipitate and purifying as described previously

Microwave-Assisted Synthesis

Microwave irradiation can significantly accelerate reaction rates and potentially improve yields. For the synthesis of the target compound, a microwave-assisted approach might involve:

Parameter Condition
Power 100-300 W
Temperature 80-120°C
Time 15-30 minutes
Pressure Sealed vessel (up to 300 psi)
Solvent DMF or acetonitrile

This method could potentially reduce reaction times from hours to minutes while maintaining or improving yields.

Challenges and Considerations

Several challenges must be addressed when synthesizing this compound:

Regioselectivity

1H-1,2,3-triazole can undergo alkylation at multiple positions (N-1 or N-2), potentially leading to a mixture of regioisomers. Controlling regioselectivity is crucial for obtaining the desired N-1 isomer.

Reaction Conditions Optimization

The following parameters require careful optimization:

Parameter Consideration
Base strength Too strong a base may lead to side reactions; too weak may result in incomplete deprotonation
Solvent polarity Affects the rate of nucleophilic substitution and solubility of reagents
Temperature Higher temperatures increase reaction rates but may promote side reactions
Reaction time Extended reaction times may lead to degradation or unwanted side products

Purification Challenges

Separation of the target compound from potential regioisomers and other side products requires careful chromatographic techniques. The compound's polarity, due to the triazole ring, necessitates well-optimized solvent systems for effective separation.

Chemical Reactions Analysis

Types of Reactions

Propanedioic acid, 1H-1,2,3-triazol-1-yl-, diethyl ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Propanedioic acid, 1H-1,2,3-triazol-1-yl-, diethyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and as a probe for biological assays.

    Medicine: Investigated for its potential as an anticancer and antiviral agent.

    Industry: Utilized in the development of new materials and agrochemicals

Mechanism of Action

The mechanism of action of propanedioic acid, 1H-1,2,3-triazol-1-yl-, diethyl ester involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with enzymes and receptors, leading to inhibition or activation of biological pathways. For example, it can inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby affecting neurotransmission .

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared to other diethyl esters of substituted propanedioic acids (Table 1):

Compound Name Substituent (R) CAS No. LogP Key Applications
Diethyl malonate (Propanedioic acid diethyl ester) None (R = H) 105-53-3 1.08 Synthetic intermediate, flavoring
Propanedioic acid, 2-(1-methylbutyl)-2-(allyl)-, diethyl ester 1-Methylbutyl + allyl N/A 3.11 Lipophilic intermediates
Target compound 1H-1,2,3-Triazol-1-yl 115551-34-3 ~2.5* Prodrugs, kinase inhibitors
Propanedioic acid, 2-(4-penten-1-yl)-, diethyl ester 4-Pentenyl 1906-96-3 N/A Polymer chemistry

*Estimated based on triazole’s polarity and ester contributions.

Physicochemical Properties

  • Polarity : The triazole substituent increases polarity compared to alkyl analogues (e.g., LogP ~2.5 vs. 3.11 for allyl derivatives) due to nitrogen’s electronegativity. However, ester groups mitigate hydrophilicity, balancing membrane permeability and solubility .
  • Stability : Triazole’s aromaticity confers thermal and metabolic stability, advantageous for prodrugs .

Biological Activity

Propanedioic acid, 1H-1,2,3-triazol-1-yl-, diethyl ester is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

This compound belongs to the class of 1,2,3-triazole derivatives, which are known for their pharmacological significance. The synthesis of this compound typically involves the reaction of malonic acid derivatives with azides under specific conditions to yield high-purity products. For instance, a method involving diazido diethyl malonate has been reported to produce various triazole derivatives efficiently .

Biological Activity

The biological activity of propanedioic acid derivatives has been extensively studied, revealing several key properties:

Anticancer Activity

Research indicates that compounds containing the 1,2,3-triazole moiety exhibit significant anticancer properties. For example, studies have shown that certain triazole derivatives can inhibit thymidylate synthase (TS), an enzyme critical for DNA synthesis. Compounds synthesized with this scaffold demonstrated IC50 values in the low micromolar range against various cancer cell lines, such as MCF-7 and HCT-116 .

CompoundCell LineIC50 (μM)
2-(4-((5-((2-isopropyl-5-methylphenoxy)methyl)-1,3,4-oxadiazol-2-ylthio)methyl)-1H-1,2,3-triazol-1-yl)phenolMCF-71.1
Same CompoundHCT-1162.6
Same CompoundHepG21.4

These results suggest that propanedioic acid derivatives may serve as promising leads in cancer therapy.

Antimicrobial Activity

The antimicrobial potential of propanedioic acid derivatives has also been highlighted in various studies. Compounds featuring the 1H-1,2,3-triazole structure showed potent antibacterial and antifungal activities. For instance, several synthesized compounds demonstrated effective inhibition against Escherichia coli and Staphylococcus aureus, with some exhibiting better performance than standard antibiotics like metronidazole .

CompoundActivity TypePathogenInhibition Rate
Compound AAntibacterialE. coliHigh
Compound BAntifungalS. aureusModerate

These findings underscore the versatility of propanedioic acid derivatives in treating infections.

The mechanism of action for the biological activities of these compounds can be attributed to their ability to inhibit key enzymes involved in cellular processes. For example:

  • Thymidylate Synthase Inhibition : The anticancer activity is primarily linked to the inhibition of TS, leading to disrupted DNA synthesis and subsequent apoptosis in cancer cells .
  • Cell Membrane Disruption : The antimicrobial effects may arise from the disruption of bacterial cell membranes or interference with metabolic pathways critical for bacterial survival .

Case Studies

Several case studies have illustrated the clinical relevance of triazole derivatives:

  • Case Study on Anticancer Activity : A study evaluated a series of triazole-containing compounds for their cytotoxic effects against multiple cancer cell lines. Results indicated that modifications in the triazole ring significantly influenced their potency and selectivity towards cancer cells.
  • Case Study on Antimicrobial Efficacy : Another investigation focused on the antifungal properties of triazole derivatives against clinical strains of Candida species. The study found that some modifications resulted in enhanced antifungal activity compared to traditional antifungal agents.

Q & A

Q. What is the most efficient synthetic route for Propanedioic acid, 1H-1,2,3-triazol-1-yl-, diethyl ester, and how can reaction conditions be optimized for high yield?

The compound is synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) , a "click chemistry" reaction. A typical protocol involves:

  • Reacting a propargyl-modified diethyl malonate derivative with an organic azide.
  • Using Cu(I) catalysts (e.g., CuSO₄/sodium ascorbate) in a t-BuOH/H₂O solvent system at 25–50°C for 12–24 hours .
  • Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization. Optimization strategies include adjusting catalyst loading (1–5 mol%), solvent polarity, and azide/alkyne stoichiometry (1:1.2 ratio recommended) to suppress side reactions like Glaser coupling .

Q. What spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

Key techniques include:

  • ¹H/¹³C NMR : To confirm triazole ring formation (characteristic peaks at δ 7.8–8.2 ppm for H-5 of 1,4-disubstituted triazole) and ester groups (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for OCH₂) .
  • IR Spectroscopy : Peaks at ~1740 cm⁻¹ (ester C=O) and 2100 cm⁻¹ (absence of alkyne C≡C, confirming reaction completion) .
  • HPLC-MS : For purity assessment (>95%) and molecular ion verification (e.g., [M+H]⁺ at m/z 242.1 for C₉H₁₂N₃O₄) .

Advanced Research Questions

Q. How does the electronic nature of substituents on the triazole ring influence the compound’s reactivity in nucleophilic acyl substitution reactions?

The electron-withdrawing nature of the triazole ring enhances the electrophilicity of the malonate carbonyl groups, facilitating nucleophilic attack. For example:

  • Electron-deficient triazoles (e.g., 4-nitro substituents) increase reactivity toward amines or alcohols, reducing reaction times by 30–50% compared to unsubstituted triazoles.
  • Computational studies (DFT) show a linear correlation between triazole ring Hammett σ values and malonate carbonyl electrophilicity (Δδ 13C up to 3.5 ppm) .
  • Kinetic studies using stopped-flow UV-Vis reveal second-order rate constants (k₂) of 0.15–0.45 M⁻¹s⁻¹ for aminolysis, depending on substituents .

Q. What strategies can resolve contradictions in regioselectivity observed during the synthesis of triazole-containing malonate derivatives under different catalytic conditions?

Contradictions often arise from competing kinetic vs. thermodynamic control :

  • Cu(I) catalysis favors 1,4-regioisomers (>95% selectivity) due to η²-alkyne coordination .
  • Ru(II) catalysts (e.g., Cp*RuCl(PPh₃)₂) produce 1,5-regioisomers, but this is less relevant for malonate derivatives due to steric constraints .
  • To resolve discrepancies:
  • Perform variable-temperature NMR to identify metastable intermediates.
  • Use Hammett plots to correlate substituent effects with regioselectivity trends.
  • Conduct DoE (Design of Experiments) to isolate variables (e.g., solvent polarity, temperature) impacting selectivity .

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